2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide
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Overview
Description
2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of two chlorine atoms, a hydrazinocarbonyl group, and a benzyl group attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dichloroacetamide and 4-hydrazinocarbonyl-benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine.
Reaction Steps: The 2,2-dichloroacetamide is reacted with 4-hydrazinocarbonyl-benzyl chloride in the presence of the catalyst to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or a probe for studying biochemical pathways.
Industrial Applications: The compound may be utilized in various industrial processes, such as the production of specialty chemicals or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydrazinocarbonyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the benzyl group may enhance the compound’s binding affinity and specificity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetamide: A simpler compound with similar structural features but lacking the hydrazinocarbonyl-benzyl group.
N-(4-Hydrazinocarbonyl-benzyl)-acetamide: Similar to the target compound but without the dichloro substitution.
Benzylacetamide: A related compound with a benzyl group attached to the acetamide structure but without the dichloro and hydrazinocarbonyl groups.
Uniqueness
2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide is unique due to the presence of both the dichloro and hydrazinocarbonyl-benzyl groups. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for specific applications in research and industry. The combination of these groups may enhance the compound’s stability, reactivity, and binding affinity for molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2,2-dichloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2/c11-8(12)10(17)14-5-6-1-3-7(4-2-6)9(16)15-13/h1-4,8H,5,13H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGLCJMXBGXUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(Cl)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98187-86-1 |
Source
|
Record name | 2,2-DICHLORO-N-(4-HYDRAZINOCARBONYL-BENZYL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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